4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide
Description
4-Methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzamide core linked to a 2-(pentylsulfamoyl)ethyl group. The compound’s structure includes a sulfamoyl moiety (SO₂NH) bonded to a pentyl chain, which enhances lipophilicity compared to shorter alkyl or aryl substituents.
Properties
IUPAC Name |
4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-4-5-10-17-22(19,20)12-11-16-15(18)13-6-8-14(21-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWYMRRANKNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(pentylsulfamoyl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(pentylsulfamoyl)ethyl]benzamide.
Reduction: Formation of 4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among benzamide derivatives lie in the substituents on the sulfamoyl group and the benzamide core. These modifications influence molecular weight, solubility, and bioavailability.
| Compound Name | Substituent on Sulfamoyl | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|---|
| 4-Methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide (Target) | Pentyl (C₅H₁₁) | C₁₅H₂₃N₂O₄S | ~329.4 g/mol | Not reported |
| 4-Methoxy-N-(2-(N-(methylsulfonyl)sulfamoyl)ethyl)benzamide (Compound 31, Ev3) | Methylsulfonyl | C₁₂H₁₈N₂O₆S₂ | 358.4 g/mol | 128–130°C |
| 4-Methoxy-N-(2-(N-phenylsulfamoyl)ethyl)benzamide (Compound 3, Ev6) | Phenyl | C₁₆H₁₈N₂O₄S | 334.4 g/mol | 121.3–122.3°C |
| Encainide (Ev12) | Piperidinyl ethyl | C₂₂H₂₈N₂O₂ | 352.5 g/mol | Not reported |
Key Observations :
- Solubility : Lower melting points (e.g., 121–122°C for Compound 3) correlate with reduced crystallinity, which may improve aqueous solubility .
Pharmacological Activity
Sigma Receptor Binding and Anticancer Potential
- Target Compound : The pentylsulfamoyl group may optimize sigma receptor binding kinetics, balancing lipophilicity and steric effects for improved tumor targeting.
Cytotoxic and Antioxidant Profiles
- N-Substituted Benzamides (Ev6) : Derivatives like 4-Methoxy-N-(2-(N-phenylsulfamoyl)ethyl)benzamide show cytotoxic activity against cancer cell lines, with IC₅₀ values in the micromolar range .
- Antioxidant Benzamides (Ev4) : Analog 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide demonstrates potent free radical scavenging (IC₅₀ = 2.5 μM for superoxide radicals), though the target compound’s methoxy group may reduce antioxidant efficacy .
Therapeutic Diversification
- Antiarrhythmics (e.g., Encainide) : Structural analogs with piperidinyl ethyl substituents (e.g., Encainide) target cardiac ion channels, highlighting how substituent choice dictates pharmacological class .
Biological Activity
4-Methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide (CAS No. 899979-85-2) is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a sulfamoyl moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 306.41 g/mol
- Structural Features : The compound features a benzamide backbone with a methoxy substituent at the para position and a pentylsulfamoyl ethyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, influencing various physiological responses.
Anticancer Properties
Research on structurally similar compounds has demonstrated significant anticancer activity. For example, certain methoxybenzamide derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism may be relevant for this compound, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
- Antiviral Screening : A study evaluated the antiviral effects of various N-phenylbenzamide derivatives against HBV. While this compound was not specifically tested, related compounds showed promising results by enhancing A3G levels and inhibiting viral replication .
- Anticancer Activity : In vitro studies on methoxy-substituted benzamides demonstrated their ability to inhibit the growth of multidrug-resistant cancer cells. These compounds induced apoptosis and cell cycle arrest, suggesting that similar mechanisms could be explored for this compound .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group, pentylsulfamoyl | Potential antiviral and anticancer |
| N-Phenylbenzamide Derivatives | Varying substitutions on benzene | Antiviral against HBV |
| SMART Compounds | Substituted thiazole derivatives | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
